6-phenyl-2-(trifluoromethyl)-1H-pyrimidin-4-one
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Overview
Description
Compound “6-phenyl-2-(trifluoromethyl)-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. The compound’s molecular formula, structure, and specific characteristics contribute to its distinct behavior in chemical reactions and its utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “6-phenyl-2-(trifluoromethyl)-1H-pyrimidin-4-one” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Generally, the synthesis involves the use of organic solvents, catalysts, and reagents that facilitate the formation of the compound’s unique structure. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure optimal results.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up to meet demand. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques. The industrial process aims to maximize yield while minimizing waste and energy consumption. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Compound “6-phenyl-2-(trifluoromethyl)-1H-pyrimidin-4-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and overall structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of specific atoms or groups within the molecule.
Scientific Research Applications
Compound “6-phenyl-2-(trifluoromethyl)-1H-pyrimidin-4-one” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use in drug development and disease treatment.
Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which compound “6-phenyl-2-(trifluoromethyl)-1H-pyrimidin-4-one” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. The exact mechanism may vary depending on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Comparison: Compound “6-phenyl-2-(trifluoromethyl)-1H-pyrimidin-4-one” is unique due to its specific chemical structure and properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. These differences make it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
6-phenyl-2-(trifluoromethyl)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)10-15-8(6-9(17)16-10)7-4-2-1-3-5-7/h1-6H,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWUUIYEZGHEMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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